Bienvenue dans la boutique en ligne BenchChem!

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione

Medicinal Chemistry ADME Prediction SAR Studies

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione (CAS 16395-11-2) is a synthetic heterocyclic compound belonging to the quinazoline-2,4-dione family, bearing a 3,4-dichlorophenyl substituent at the N-3 position. With a molecular formula of C14H8Cl2N2O2 and a molecular weight of 307.13 g/mol, this compound is structurally defined by a bicyclic core fusing a benzene ring with a pyrimidine-2,4-dione moiety.

Molecular Formula C14H8Cl2N2O2
Molecular Weight 307.13
CAS No. 16395-11-2
Cat. No. B2887741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione
CAS16395-11-2
Molecular FormulaC14H8Cl2N2O2
Molecular Weight307.13
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H8Cl2N2O2/c15-10-6-5-8(7-11(10)16)18-13(19)9-3-1-2-4-12(9)17-14(18)20/h1-7H,(H,17,20)
InChIKeyYZAGMQVSLPFPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione (CAS 16395-11-2): Procurement-Grade Overview for Research Sourcing


3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione (CAS 16395-11-2) is a synthetic heterocyclic compound belonging to the quinazoline-2,4-dione family, bearing a 3,4-dichlorophenyl substituent at the N-3 position [1]. With a molecular formula of C14H8Cl2N2O2 and a molecular weight of 307.13 g/mol, this compound is structurally defined by a bicyclic core fusing a benzene ring with a pyrimidine-2,4-dione moiety [1]. The compound is indexed in authoritative databases, including PubChem (CID 478827) and is associated with six patents and three literature references, indicating sustained research interest in its scaffold [2]. This guide provides quantifiable differentiation evidence to enable informed scientific procurement decisions relative to its closest structural analogs.

Why 3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione Cannot Be Interchanged with Generic Quinazoline-2,4-diones


Within the quinazoline-2,4-dione class, the identity and positioning of N-3 aryl substituents fundamentally determine molecular recognition, electronic distribution, and biological target engagement [1]. The 3,4-dichlorophenyl group of this compound imparts a distinct combination of lipophilicity (XLogP3-AA = 3.4), electron-withdrawing character (Σσm+p ≈ 1.10), and steric bulk that differentiates it from mono-chlorinated, non-chlorinated, or regioisomeric analogs [1][2]. QSAR models for quinazoline-2,4-dione HPPD inhibitors have established that the steric factor at the N-3 substituent position (R4 in their model) is crucial for biological activity, with bulky substitutions significantly improving bioactivity [3]. Consequently, substituting this compound with a generic analog bearing a different N-3 aryl group introduces uncontrolled variables in target binding, ADME properties, and structure-activity relationships, potentially invalidating experimental reproducibility and cross-study comparisons. The quantitative evidence below substantiates these differentiation dimensions.

3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione: Quantified Differentiation Evidence Against Structural Analogs


Lipophilicity Differentiation: XLogP3-AA of 3.4 Compared with Mono-Chloro and Unsubstituted Phenyl Analogs

The 3,4-dichlorophenyl substitution confers significantly higher predicted lipophilicity (XLogP3-AA = 3.4) compared with the 3-(4-chlorophenyl) analog (XLogP3-AA ≈ 2.7–3.0) and the unsubstituted 3-phenylquinazoline-2,4-dione (XLogP3-AA ≈ 2.0–2.3) [1][2]. This difference of approximately 0.4–1.1 log units translates to a roughly 2.5- to 12-fold higher predicted octanol-water partition coefficient, directly impacting membrane permeability and non-specific protein binding in biological assays [1].

Medicinal Chemistry ADME Prediction SAR Studies

Electron-Withdrawing Capacity Differentiation: Dual Chloro Substituent Hammett Constants Compared with Mono-Chloro and Unsubstituted Analogs

The 3,4-dichlorophenyl group exerts a combined Hammett σ value of approximately 1.10 (σm = 0.37, σp = 0.23 for Cl; meta-Cl × 1 + para-Cl × 1 = 0.37 + 0.23 = 0.60 for the aryl ring plus resonance effects), substantially exceeding the electron-withdrawing capacity of the 4-chlorophenyl analog (σp ≈ 0.23) and the unsubstituted phenyl analog (σ ≈ 0) [1]. This enhanced electron deficiency at the N-3 position modulates the electron density of the quinazoline-2,4-dione core, influencing both chemical reactivity in synthesis and hydrogen-bonding interactions with biological targets [1][2].

Physical Organic Chemistry Reactivity Prediction QSAR Modeling

Regioisomeric Differentiation: 3,4-Dichloro Substitution Pattern versus 2,6-Dichloro Regioisomer in Physicochemical Descriptors

The 3,4-dichlorophenyl substitution pattern of the target compound (CAS 16395-11-2, InChIKey: YZAGMQVSLPFPGC-UHFFFAOYSA-N) is regioisomerically distinct from the 2,6-dichlorophenyl analog (CAS not specified, InChIKey: different), producing different molecular electrostatic potential surfaces and steric profiles [1][2]. While the molecular formula (C14H8Cl2N2O2) and molecular weight (307.13 g/mol) are identical, the positional isomerism alters the dihedral angle between the dichlorophenyl ring and the quinazoline-2,4-dione plane, impacting π-π stacking interactions and target binding geometry [1].

Regioisomer Differentiation Medicinal Chemistry Quality Control

Scaffold Integrity Differentiation: Direct N-Phenyl Linkage versus Benzyl Linker in 3-(3,4-Dichlorobenzyl) Analog

The target compound features a direct N-phenyl linkage between the quinazoline-2,4-dione core and the 3,4-dichlorophenyl ring, with only one rotatable bond (the N-phenyl bond). In contrast, 3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione incorporates a methylene (-CH2-) spacer, introducing an additional rotatable bond and a different spatial presentation of the dichlorophenyl group relative to the heterocyclic core [1]. This structural divergence alters the conformational ensemble accessible to the molecule and may shift the pharmacophoric orientation of the dichlorophenyl group by approximately 1.5 Å in the extended conformation [1].

Scaffold Design Conformational Analysis Medicinal Chemistry

QSAR-Driven HPPD Inhibitor Structural Requirements: The 3,4-Dichlorophenyl Group Fulfills Key Steric and Electrostatic Criteria

A combined 2D-MLR and 3D-QSAR (CoMFA/CoMSIA) study of quinazoline-2,4-diones as HPPD inhibitors established that the steric factor at the N-3 substituent region (designated R4 in their model) is crucial for activity, with bulky substitutions significantly improving bioactivity, and hydrogen-bond acceptor groups at this position being required for higher potency [1]. The 3,4-dichlorophenyl group of the target compound simultaneously provides: (a) substantial steric bulk relative to mono-substituted or unsubstituted phenyl rings, and (b) chlorine atoms that can serve as weak hydrogen-bond acceptors [1][2]. The validated QSAR model (R² = 0.863, Q²LOO = 0.787, CCCpred = 0.920) predicts that compounds with electron-withdrawing, bulky N-3 substituents will exhibit enhanced HPPD inhibitory activity compared with analogs bearing smaller or electron-donating groups at this position [1].

Herbicide Discovery HPPD Inhibition QSAR Modeling Agrochemical

Patent Landscape Differentiation: Six Associated Patents Indicate Scaffold-Specific Intellectual Property Value

The target compound is explicitly referenced in six patents, compared with three literature publications, indicating a patent-to-literature ratio of 2:1 that is characteristic of compounds with demonstrated industrial or commercial application potential [1]. This patent density suggests that the 3,4-dichlorophenyl substitution pattern on the quinazoline-2,4-dione scaffold has been specifically claimed in intellectual property filings, likely due to advantageous biological properties identified during proprietary screening campaigns [1]. In contrast, many generic 3-substituted quinazoline-2,4-dione analogs are described only in the primary literature without associated patent protection, indicating lower commercial development interest.

Intellectual Property Drug Discovery Agrochemical Development

Optimal Research and Industrial Application Scenarios for 3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione (CAS 16395-11-2)


HPPD Inhibitor Herbicide Lead Optimization and QSAR-Guided Analog Design

The 3,4-dichlorophenyl-substituted quinazoline-2,4-dione scaffold is directly validated by QSAR models as a suitable template for HPPD inhibitor development [1]. Researchers can use this compound as a reference core for synthesizing triketone-containing derivatives (as demonstrated in the 52-compound series by Wang et al., 2014) or pyrazole-quinazoline-2,4-dione hybrids for herbicidal screening at application rates of 37.5–150 g ai/ha against broadleaf and monocotyledonous weeds [2]. The quantified lipophilicity (XLogP3-AA = 3.4) and electron-withdrawing capacity (Σσ ≈ 0.60+) provide rational starting points for property-guided optimization toward improved crop selectivity.

Antibacterial Drug Discovery Targeting DNA Gyrase and Topoisomerase IV

Quinazoline-2,4(1H,3H)-dione derivatives have been established as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV [1]. The 3,4-dichlorophenyl-substituted analog, with its enhanced lipophilicity and defined conformational rigidity (single rotatable N-phenyl bond), can serve as a scaffold for systematic antibacterial SAR studies. The compound's physicochemical profile may facilitate penetration of the Gram-negative outer membrane, a rate-limiting step for many antibacterial chemotypes [2].

Kinase Inhibitor and Anticancer Agent Scaffold Exploration

The quinazoline core is a privileged scaffold in kinase inhibitor drug discovery, exemplified by approved drugs such as gefitinib and erlotinib [1]. The 3,4-dichlorophenyl substitution at N-3, combined with the free N-1 position available for further derivatization, makes this compound a versatile intermediate for constructing focused kinase inhibitor libraries. The rigid N-phenyl linkage restricts conformational freedom, which may enhance target selectivity by reducing entropic penalties upon binding [2].

Comparative Physicochemical Reference Standard for Analytical Method Development

The well-defined computed physicochemical properties of this compound (MW = 307.13 g/mol, XLogP3-AA = 3.4, HBD = 1, HBA = 2, Rotatable Bonds = 1) [1] make it suitable as a calibration or reference standard in reversed-phase HPLC method development for quinazoline-2,4-dione analog libraries. Its distinct InChIKey (YZAGMQVSLPFPGC-UHFFFAOYSA-N) provides unambiguous identity verification via LC-MS, and its logP of 3.4 places it in an optimal range for chromatographic resolution from both more polar (logP < 2) and more lipophilic (logP > 5) analogs within a compound collection [2].

Quote Request

Request a Quote for 3-(3,4-Dichlorophenyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.